

In-Depth Technical Guide: Solubility of 3-Hydroxyoctanoic Acid-d12 in Organic Solvents

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Compound of Interest

Compound Name: 3-Hydroxyoctanoic Acid-d12

Cat. No.: B13442676

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of **3-Hydroxyoctanoic Acid-d12** in organic solvents. It includes available quantitative and qualitative data, a detailed experimental protocol for solubility determination, and a visualization of the relevant signaling pathway.

Introduction to 3-Hydroxyoctanoic Acid

3-Hydroxyoctanoic acid is a medium-chain beta-hydroxy fatty acid. It is an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), also known as GPR109B, a G protein-coupled receptor^[1]. The deuterated form, **3-Hydroxyoctanoic Acid-d12**, is a valuable tool in metabolic research, often used as an internal standard in mass spectrometry-based studies. Understanding its solubility is critical for the design and execution of a wide range of in vitro and in vivo experiments.

Solubility Data

Precise quantitative solubility data for **3-Hydroxyoctanoic Acid-d12** in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the known solubility of its non-deuterated counterpart and general principles of fatty acid chemistry, a solubility profile can be inferred.

General Principles of Fatty Acid Solubility: The solubility of fatty acids is dictated by the polarity of both the fatty acid and the solvent. As the carbon chain length increases, fatty acids become more hydrophobic and thus less soluble in polar solvents and more soluble in non-polar organic solvents. The presence of a hydroxyl group, as in 3-hydroxyoctanoic acid, increases its polarity compared to the corresponding saturated fatty acid, octanoic acid.

The following table summarizes the available solubility data for both 3-Hydroxyoctanoic Acid and its deuterated analog.

Compound	Solvent	Solubility	Data Type
3-Hydroxyoctanoic Acid	Dimethyl Sulfoxide (DMSO)	42.5 mg/mL[2]	Quantitative
Water	10 mg/mL[2]	Quantitative	
Chloroform	Soluble[3]	Qualitative	
Ethanol	Soluble[3]	Qualitative	
Methanol	Soluble[3]	Qualitative	
Ether	Slightly Soluble[4]	Qualitative	
3-Hydroxyoctanoic Acid-d12	Dimethyl Sulfoxide (DMSO)	Slightly Soluble	Qualitative
Methanol	Slightly Soluble	Qualitative	

Experimental Protocol for Solubility Determination

This section outlines a standardized method for determining the solubility of **3-Hydroxyoctanoic Acid-d12** in various organic solvents. This protocol is based on the equilibrium solubility method.

3.1. Materials

- **3-Hydroxyoctanoic Acid-d12** (solid)

- Organic solvents of interest (e.g., DMSO, ethanol, methanol, chloroform, acetonitrile, etc.), analytical grade or higher
- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- Analytical balance (readable to at least 0.1 mg)
- Glass vials with screw caps
- Pipettes and tips
- Syringe filters (0.22 μm , compatible with the organic solvents)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

3.2. Procedure

- Preparation of Stock Solutions (for calibration curve):
 - Accurately weigh a known amount of **3-Hydroxyoctanoic Acid-d12** and dissolve it in a suitable solvent in which it is freely soluble to prepare a concentrated stock solution.
 - Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
- Equilibrium Solubility Measurement:
 - Add an excess amount of solid **3-Hydroxyoctanoic Acid-d12** to a known volume of the test solvent in a glass vial. The excess solid should be clearly visible.
 - Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

- Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
- Sample Processing:
 - Centrifuge the vials at a high speed to pellet the undissolved solid.
 - Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
 - Filter the supernatant through a 0.22 μm syringe filter to remove any remaining micro-particulates.
 - Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
- Quantification:
 - Analyze the diluted samples and the calibration standards using a validated HPLC or GC-MS method.
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
 - Determine the concentration of **3-Hydroxyoctanoic Acid-d12** in the diluted samples from the calibration curve.
 - Calculate the solubility of **3-Hydroxyoctanoic Acid-d12** in the original solvent by multiplying the determined concentration by the dilution factor.

3.3. Data Analysis and Reporting

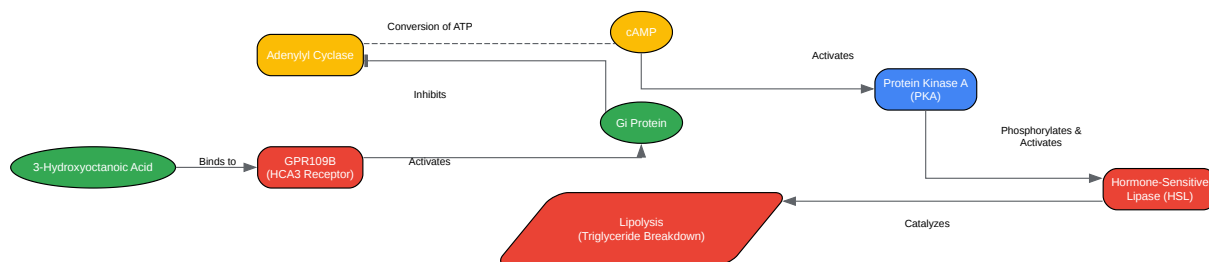
- The solubility should be reported in units of mg/mL or mol/L.
- The temperature at which the solubility was determined must be specified.

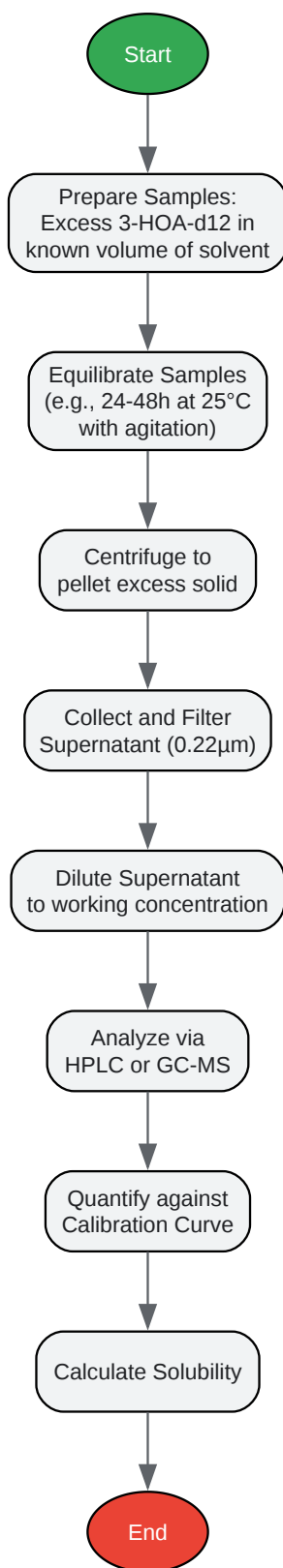
- The experiment should be performed in triplicate to ensure the reliability of the results.

Visualization of Signaling Pathway and Experimental Workflow

4.1. GPR109B Signaling Pathway

3-Hydroxyoctanoic acid is an agonist of the G protein-coupled receptor GPR109B, which is predominantly expressed in adipocytes[5]. The activation of this receptor leads to an anti-lipolytic effect. The signaling cascade is depicted below.





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